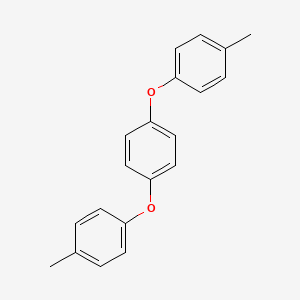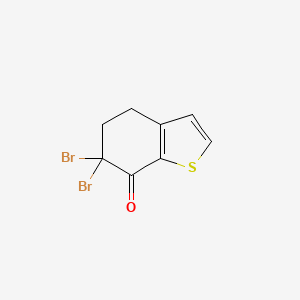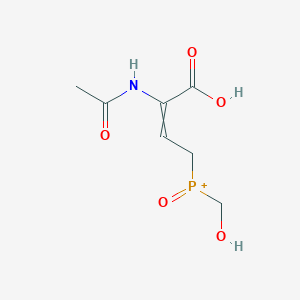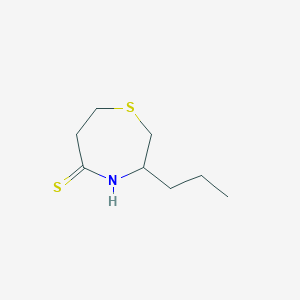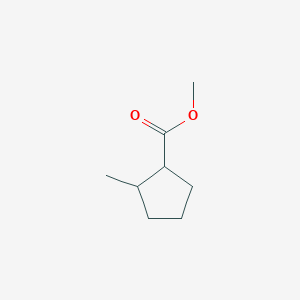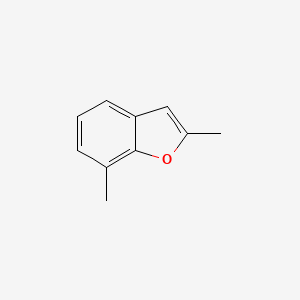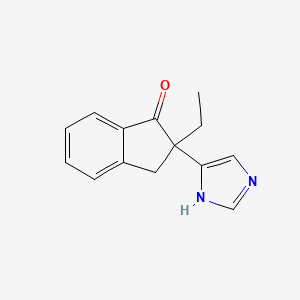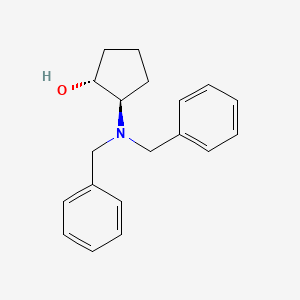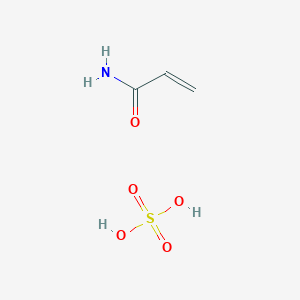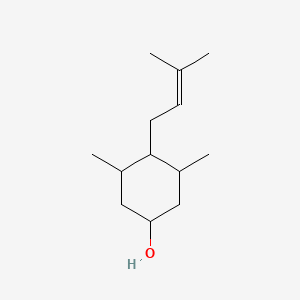
3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol
Descripción general
Descripción
3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl and prenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with a prenyl halide under basic conditions, followed by reduction to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons, often using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biology, particularly in the study of enzyme-substrate interactions and metabolic pathways. Its structure can be modified to create analogs that help elucidate biological mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry: In industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it valuable in the formulation of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one
- 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexanone
Comparison: Compared to its similar compounds, 3,5-Dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol is unique due to the presence of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. The hydroxyl group makes the compound more polar and capable of forming hydrogen bonds, affecting its solubility and interaction with biological molecules.
Propiedades
Número CAS |
71820-53-6 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
(3S,5S)-3,5-dimethyl-4-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9(2)5-6-13-10(3)7-12(14)8-11(13)4/h5,10-14H,6-8H2,1-4H3/t10-,11-,12?,13?/m0/s1 |
Clave InChI |
FLAKAPCOAXPBIL-ZSVAQUKISA-N |
SMILES isomérico |
C[C@H]1CC(C[C@@H](C1CC=C(C)C)C)O |
SMILES canónico |
CC1CC(CC(C1CC=C(C)C)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
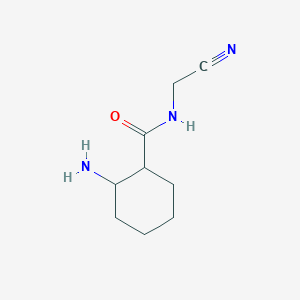
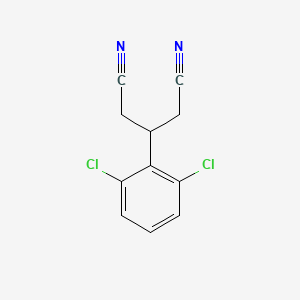
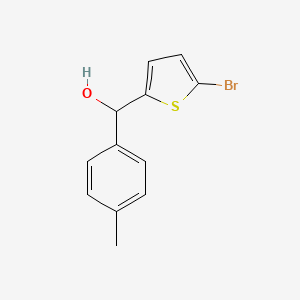

![(R)-N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8525829.png)
